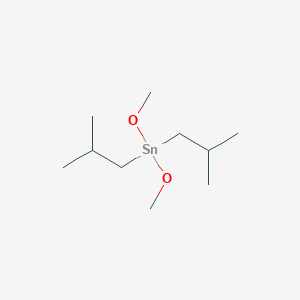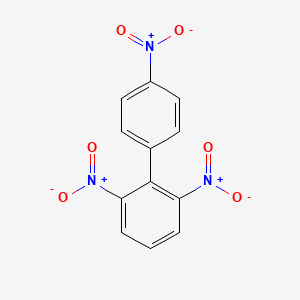
1,1'-Biphenyl, 2,4',6-trinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,4’,6-trinitro- is an organic compound characterized by the presence of three nitro groups attached to a biphenyl structure. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,1’-Biphenyl, 2,4’,6-trinitro- typically involves nitration reactions. The process begins with biphenyl, which undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the 2, 4’, and 6 positions on the biphenyl ring.
Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1,1’-Biphenyl, 2,4’,6-trinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents for these reactions include sodium methoxide or potassium hydroxide.
Oxidation: While less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields amino derivatives, while substitution can produce a variety of substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,4’,6-trinitro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 1,1’-Biphenyl, 2,4’,6-trinitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include electron transfer processes and the formation of reactive intermediates that interact with biological molecules.
Comparación Con Compuestos Similares
1,1’-Biphenyl, 2,4’,6-trinitro- can be compared with other nitro-substituted biphenyl compounds, such as:
1,1’-Biphenyl, 2,4,6-trichloro-: This compound has chlorine atoms instead of nitro groups, resulting in different chemical properties and reactivity.
2,4,6-Trinitrotoluene (TNT): While structurally different, TNT shares the presence of three nitro groups, making it highly explosive. In contrast, 1,1’-Biphenyl, 2,4’,6-trinitro- is less explosive and more stable.
Picric Acid (2,4,6-Trinitrophenol): Similar to TNT, picric acid is another nitro-substituted aromatic compound with explosive properties. it has a phenol group instead of a biphenyl structure.
The uniqueness of 1,1’-Biphenyl, 2,4’,6-trinitro- lies in its biphenyl core and the specific positioning of the nitro groups, which confer distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
22001-00-9 |
|---|---|
Fórmula molecular |
C12H7N3O6 |
Peso molecular |
289.20 g/mol |
Nombre IUPAC |
1,3-dinitro-2-(4-nitrophenyl)benzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-6-4-8(5-7-9)12-10(14(18)19)2-1-3-11(12)15(20)21/h1-7H |
Clave InChI |
ZIAXQDGZKOVDIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
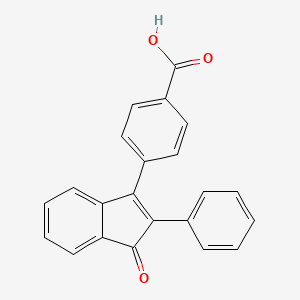



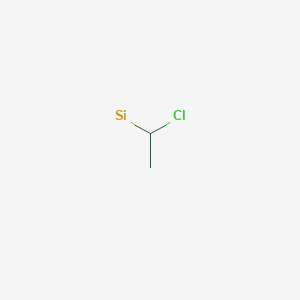
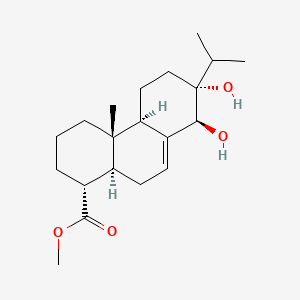


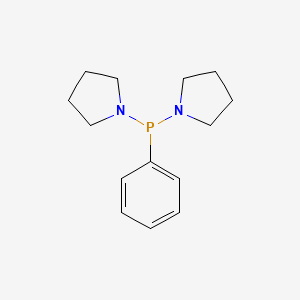
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
![5h-Naphtho[2,3-c]phenothiazine-8,13-dione](/img/structure/B14718909.png)
